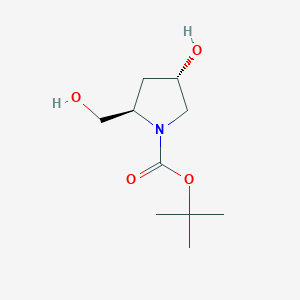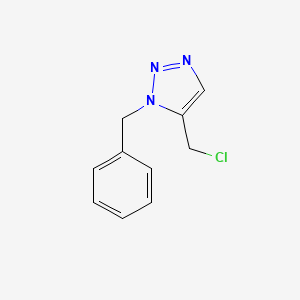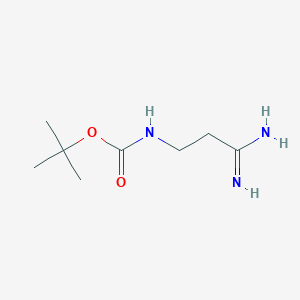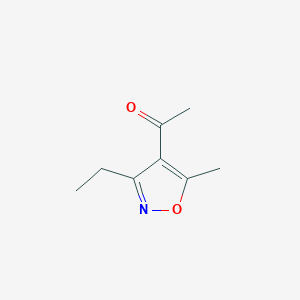
3-amino-1-methyl-1H-pyrazol-5-ol
Overview
Description
3-amino-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound with a pyrazole ring structure. . The presence of both amino and hydroxyl groups in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Pyrazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, influencing their activity and function .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the structure and properties of the targets, thereby affecting their function .
Biochemical Pathways
Pyrazole derivatives have been shown to be involved in a variety of biological activities, suggesting that they may interact with and influence multiple biochemical pathways .
Pharmacokinetics
It is noted that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that 3-amino-1-methyl-1H-pyrazol-5-ol may have similar effects.
Action Environment
It is noted that the compound is air sensitive and should be stored away from air in a cool place , suggesting that exposure to air and temperature could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-amino-1-methyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . The compound’s interactions with biomolecules are primarily driven by its ability to form hydrogen bonds and participate in tautomeric shifts, which can alter its binding affinity and reactivity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated cytotoxic properties against colorectal carcinoma cells, indicating its potential as an anticancer agent . The compound’s impact on cell function is mediated through its interactions with cellular proteins and enzymes, leading to changes in metabolic and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to form hydrogen bonds and participate in tautomeric shifts plays a crucial role in its binding interactions and overall reactivity . Additionally, its derivatives have been shown to induce apoptosis in cancer cells through the activation of autophagy proteins and p53-mediated pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to air . Long-term studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist, with some long-term impacts observed in specific cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Toxicity studies have indicated that high doses can cause damage to specific organs and tissues, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, contributing to its biological effects . Studies have shown that the compound can modulate the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility and stability also play a role in its transport and distribution, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization, with certain cellular environments enhancing or inhibiting its effects . Studies have shown that the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with appropriate reagents under controlled conditions . One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by further functionalization to introduce the amino group . The reaction conditions often require the use of catalysts such as Nano-ZnO to achieve regioselectivity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
3-amino-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar in structure but with a methyl group at the 5-position instead of a hydroxyl group.
5-hydroxy-1-methyl-1H-pyrazole: Similar but lacks the amino group at the 3-position.
5-amino-1,3-dimethylpyrazole: Contains an additional methyl group at the 3-position.
Uniqueness
3-amino-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .
Properties
IUPAC Name |
5-amino-2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVFIVSNVVUSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508762 | |
| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54235-29-9 | |
| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















